Luliconazole-d3: A Comprehensive Technical Guide on Chemical Properties and Stability
Luliconazole-d3: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Luliconazole-d3, a deuterated analog of the broad-spectrum antifungal agent Luliconazole. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.
Chemical Properties
Luliconazole-d3 is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium (B1214612). This isotopic labeling is a powerful tool in various stages of drug development, including metabolic studies and as an internal standard in analytical methods. While specific physical properties such as melting and boiling points for Luliconazole-d3 are not extensively reported, they are expected to be very similar to those of its non-deuterated counterpart.
Table 1: Chemical and Physical Properties of Luliconazole-d3 and Luliconazole
| Property | Luliconazole-d3 | Luliconazole |
| IUPAC Name | (αE)-α-[(4R)-4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile-d3 | (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
| Molecular Formula | C₁₄H₆D₃Cl₂N₃S₂[1] | C₁₄H₉Cl₂N₃S₂[2] |
| Molecular Weight | 357.30 g/mol [1] | 354.28 g/mol |
| CAS Number | 187164-19-8 (unlabeled)[3][4] | 187164-19-8[2][4] |
| Melting Point | Data not available | 152°C - 156°C |
| Solubility | Data not available | Freely soluble in N,N-dimethylformamide; soluble in acetonitrile (B52724) and ethanol. |
Synthesis of Luliconazole-d3
A specific, detailed synthesis protocol for Luliconazole-d3 is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of Luliconazole and general methods for deuterating imidazole rings. The deuterium atoms are located on the imidazole moiety, as indicated by the IUPAC name.
One potential strategy involves the use of a deuterated imidazole precursor. The synthesis could proceed through the following key steps:
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Preparation of deuterated imidazole: Imidazole can be deuterated by exchange with a deuterium source, such as D₂O, under appropriate conditions (e.g., elevated temperature or acid/base catalysis).
-
Alkylation of deuterated imidazole: The resulting deuterated imidazole can then be reacted with a suitable haloacetonitrile to introduce the acetonitrile group.
-
Condensation with the dithiolane intermediate: The final step would involve the condensation of the deuterated imidazolylacetonitrile with the appropriate 4-(2,4-dichlorophenyl)-1,3-dithiolane derivative to yield Luliconazole-d3.
Alternative late-stage deuteration strategies involving transition-metal-catalyzed hydrogen-isotope exchange could also be employed on a suitable Luliconazole precursor.
Stability and Degradation
Comprehensive stability studies specifically on Luliconazole-d3 are limited. However, extensive data from forced degradation studies on Luliconazole provide a strong foundation for understanding its stability profile. The degradation pathways for Luliconazole-d3 are expected to be identical to those of Luliconazole, although the rate of degradation may be slightly altered due to the kinetic isotope effect.
Luliconazole is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it exhibits relative stability under thermal stress.[5][6]
Table 2: Summary of Forced Degradation Studies of Luliconazole
| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products |
| Acidic Hydrolysis | 1 M HCl at 70°C for 1 hour | ~5.35% degradation[7] | DP-1, DP-2 |
| Basic Hydrolysis | 0.1 M NaOH at room temperature | Significant degradation | DP-4, DP-5 |
| Oxidative Degradation | 30% H₂O₂ at 70°C for 1 hour | Significant degradation | DP-3 |
| Thermal Degradation | 80°C for 12 hours | No significant degradation | - |
| Photolytic Degradation | Exposure to UV light for 3 days | Degradation observed | Not specified |
The following diagram illustrates the known degradation pathways of Luliconazole under various stress conditions.
Caption: Luliconazole degradation under stress conditions.
Experimental Protocols
The following are representative experimental protocols for the analysis and stability testing of Luliconazole, which are adaptable for Luliconazole-d3.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating Luliconazole from its degradation products.
-
Chromatographic System:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% perchloric acid buffer) and Mobile Phase B (methanol).[8] An isocratic system with methanol (B129727) and water (80:20, v/v) has also been reported.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 296 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)[8]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Luliconazole-d3 in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase.
-
Sample Solution: For drug products, extract the active ingredient using a suitable solvent, followed by dilution to the working concentration with the mobile phase.
-
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Dissolve Luliconazole-d3 in 1 M hydrochloric acid.
-
Heat the solution at 70°C for 1 hour.[7]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve Luliconazole-d3 in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve Luliconazole-d3 in a solution of 30% hydrogen peroxide.
-
Heat the solution at 70°C for 1 hour.
-
Cool and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid Luliconazole-d3 to a dry heat of 80°C for 12 hours.[9]
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Luliconazole-d3 (or the solid drug) to UV light (e.g., in a photostability chamber) for an extended period (e.g., 3 days).[9]
-
Prepare the sample for HPLC analysis by dissolving and/or diluting with the mobile phase.
-
The following workflow diagram illustrates a typical process for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for stability method development.
Conclusion
This technical guide summarizes the key chemical properties and stability characteristics of Luliconazole-d3. While specific experimental data for the deuterated analog is not as abundant as for Luliconazole, the information presented provides a robust framework for its handling, analysis, and stability assessment. The provided experimental protocols offer a starting point for developing and validating analytical methods for Luliconazole-d3 in various pharmaceutical matrices. Further studies are warranted to fully characterize the physicochemical properties and degradation kinetics of Luliconazole-d3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luliconazole | C14H9Cl2N3S2 | CID 3003141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. CAS 187164-19-8: Luliconazole | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. oaji.net [oaji.net]
- 7. scielo.org.co [scielo.org.co]
- 8. bepls.com [bepls.com]
- 9. Bot Verification [rasayanjournal.co.in]
